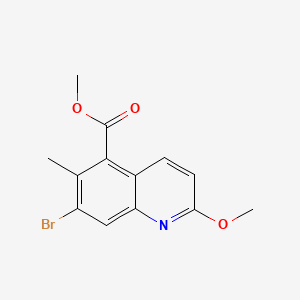
Methyl 7-bromo-2-methoxy-6-methylquinoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-2-methoxy-6-methylquinoline-5-carboxylate: is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-2-methoxy-6-methylquinoline-5-carboxylate typically involves the bromination of 2-methoxy-6-methylquinoline followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Scientific Research Applications
Chemistry: Methyl 7-bromo-2-methoxy-6-methylquinoline-5-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory and antiviral agents. Their ability to interact with specific biological targets makes them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2-methoxy-6-methylquinoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
- 7-Bromo-2-methylquinoline
- 6-Bromo-2-methylquinoline
- 2-Methoxy-6-methylquinoline
Comparison: Methyl 7-bromo-2-methoxy-6-methylquinoline-5-carboxylate is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in antimicrobial and anticancer assays, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H12BrNO3 |
|---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
methyl 7-bromo-2-methoxy-6-methylquinoline-5-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-7-9(14)6-10-8(12(7)13(16)18-3)4-5-11(15-10)17-2/h4-6H,1-3H3 |
InChI Key |
APUYSLLUDBPOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1C(=O)OC)C=CC(=N2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















